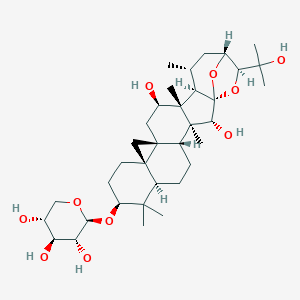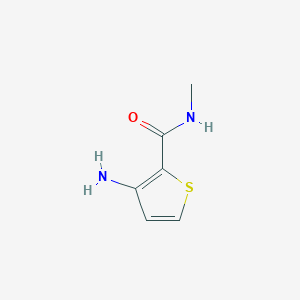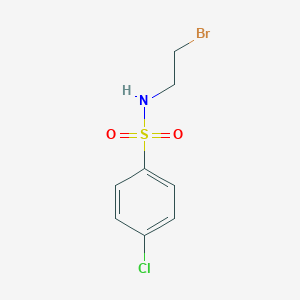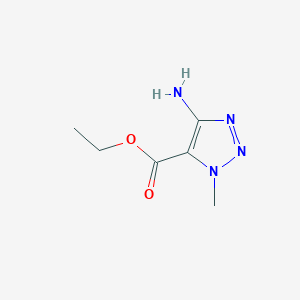
5,5,6,6,6-Pentafluorohexanoic acid
Vue d'ensemble
Description
5,5,6,6,6-Pentafluorohexanoic acid is a useful research compound. Its molecular formula is C6H7F5O2 and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Assessment and Environmental Impact
5,5,6,6,6-Pentafluorohexanoic acid (PFHxA), a short-chain polyfluoroalkyl substance (PFAS), is primarily known for its application in fluorotelomer-based chemistry. Extensive studies have been conducted to evaluate its environmental presence, potential toxicological effects, and human health risks.
Environmental Presence and Toxicological Analysis : PFHxA is a primary impurity, degradant, and metabolite associated with short-chain fluorotelomer-based chemistry used in various regions including the United States, Europe, and Japan. Concerns about human health risks due to exposure have led to comprehensive evaluations of its toxicity. It's been shown that while PFHxA is detected in the environment and human serum, the concentrations, especially in human biomonitoring surveys, are generally low. This suggests a low bioaccumulation potential and a possibly negligible human health risk for the general population. However, PFHxA is present in certain locations, warranting close monitoring and assessment of its potential human health impact (Anderson et al., 2019) (Luz et al., 2019).
Toxicity Comparison and Risk Assessment : A comparative analysis between PFHxA and 6:2 fluorotelomer alcohol (6:2 FTOH), another short-chain PFAS, has revealed that 6:2 FTOH is significantly more toxic than PFHxA. This is crucial because some risk assessments have used PFHxA data to model the health effects of 6:2 FTOH, potentially underestimating human health risks. Therefore, using PFHxA studies to assess exposure to other PFAS compounds like 6:2 FTOH might not provide an accurate representation of the potential hazards, highlighting the importance of substance-specific risk assessments (Rice et al., 2020).
Exposure and Health Concerns : Although PFHxA exposure is generally low and does not appear to bioaccumulate significantly, certain populations may be exposed to higher levels, especially near production facilities or in contaminated sites. In such scenarios, thorough risk characterization and management are essential to ensure public safety and environmental protection. The existing data on PFHxA provide a baseline for understanding its potential impact but also highlight the need for ongoing research and monitoring to fully assess its risks and manage its use and environmental presence effectively.
Safety and Hazards
The safety information for 5,5,6,6,6-Pentafluorohexanoic acid indicates that it is dangerous. The hazard statements include H314 and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
5,5,6,6,6-pentafluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQZVLVFCPHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475885 | |
| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-70-3 | |
| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)










